1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride
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Description
“1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride” is a chemical compound with the CAS Number: 2034153-47-2 . It has a molecular weight of 220.73 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is this compound . The InChI Code is 1S/C7H12N4S.ClH/c8-6-1-3-11(4-2-6)7-5-9-12-10-7;/h5-6H,1-4,8H2;1H . The InChI key is COXGXTDOOHTZGI-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The compound “this compound” is a solid . The compound has a molecular weight of 220.73 .
Scientific Research Applications
Synthesis and Biological Activities
Research has focused on synthesizing novel scaffolds and evaluating their biological activities. For instance, Abdelmajeid et al. (2017) synthesized novel Thiadiazolyl Piperidine compounds from stearic acid, which were then evaluated for antimicrobial activities against a range of bacteria and fungi. These compounds were also converted into nonionic surfactants to study their physico-chemical, surface properties, and biodegradability (Abdelmotaal Abdelmajeid, M. S. Amine, & Reda M. A. Hassan, 2017). Similarly, Xia (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects on bacterial strains, showing the potential for developing new antibacterial agents (Z. Xia, 2015).
Anticancer Potential
Krishna et al. (2020) synthesized 1,3,4-thiadiazole analogues and evaluated their in vitro and in vivo anticancer activities, finding certain derivatives to exhibit significant efficacy against breast adenocarcinoma cells. This study highlights the potential use of thiadiazole compounds in cancer treatment (S. Krishna et al., 2020).
Antimicrobial and DNA Protective Abilities
Gür et al. (2020) designed and synthesized Schiff bases derived from 1,3,4-thiadiazole-2-amine to investigate their biological activities. Some compounds showed strong antimicrobial activity and high DNA protective ability against oxidative damage, suggesting their potential for therapeutic applications (M. Gür et al., 2020).
Antioxidant and Antitumor Evaluation
Hamama et al. (2013) explored the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities, indicating promising results for some compounds. This study underlines the versatility of thiadiazole compounds in the development of new therapeutic agents (W. Hamama et al., 2013).
Properties
IUPAC Name |
1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.ClH/c8-6-1-3-11(4-2-6)7-5-9-12-10-7;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXGXTDOOHTZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NSN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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